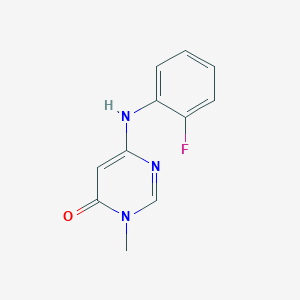

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one

Description

Properties

IUPAC Name |

6-(2-fluoroanilino)-3-methylpyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c1-15-7-13-10(6-11(15)16)14-9-5-3-2-4-8(9)12/h2-7,14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDQXUOZPWGOEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=CC1=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for Pyrimidinone Core Assembly

Cyclocondensation of β-Ketoamides with Urea Derivatives

A principal method for constructing the pyrimidinone ring involves cyclocondensation between β-ketoamide precursors and urea or thiourea derivatives. In analogous syntheses, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one was prepared via sodium methoxide-mediated condensation of acetoacetic acid ethyl ester with thiourea, achieving 90% yield. Adapting this approach, the target compound’s core could form through reaction of 3-methylacetoacetate with fluorophenyl-substituted urea under basic conditions (Scheme 1).

Scheme 1 : Proposed cyclocondensation route for pyrimidinone core synthesis.

- Reagents : 3-Methylacetoacetate, 2-fluorophenylurea, NaOMe/MeOH

- Conditions : Reflux (7 h), neutralization with acetic acid

- Key Intermediate : 6-Amino-3-methylpyrimidin-4(3H)-one

This method’s efficacy depends on the electron-withdrawing nature of the 2-fluorophenyl group activating the urea nitrogen for nucleophilic attack. Comparative ¹H NMR data from similar systems show characteristic pyrimidine CH proton singlets near δ 5.50 ppm and NH/OH broad signals between δ 11.98–17.30 ppm.

Post-Cyclization Functionalization Approaches

Regioselective Alkylation at N3

Introducing the methyl group at position 3 may proceed via alkylation of a pre-formed 6-aminopyrimidin-4(3H)-one intermediate. In thiazolo[3,2-a]pyrimidine syntheses, N-alkylation using methyl iodide in DMF with K2CO3 as base achieved >80% yields. Applied to the target compound, this step would require careful temperature control (60–80°C) to prevent O-alkylation side products.

Integrated Synthetic Pathways

Sequential Cyclocondensation-Alkylation-Amination Route

Combining the above methodologies, a three-step synthesis emerges:

Step 1 : Cyclocondensation

- Reactants : Ethyl 3-methylacetoacetate, 2-fluorophenylurea

- Conditions : NaOMe/MeOH, reflux (7 h)

- Product : 6-((2-Fluorophenyl)amino)-3H-pyrimidin-4-one

Step 2 : N3-Methylation

- Reactants : Intermediate from Step 1, CH3I

- Conditions : K2CO3/DMF, 80°C (3 h)

- Product : 6-((2-Fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one

Step 3 : Purification

One-Pot Multicomponent Synthesis

Green chemistry approaches utilizing nanocatalysts show promise for streamlining synthesis. Biogenic ZnO nanoparticles (NPs) facilitated three-component coumarin formations in 85–90% yields within 15 minutes. Adapting this strategy:

Reactants :

- 2-Fluoroaniline

- 3-Oxobutanoic acid

- Urea

Conditions :

- Catalyst : ZnO NPs (5 mol%)

- Solvent : Ethanol, 70°C

- Time : 2 h

Advantages : Reduced step count, improved atom economy

Challenge : Ensuring regioselectivity for N3-methylation

Analytical Characterization Benchmarks

Critical spectroscopic data for validation include:

¹H NMR (DMSO-d6) :

- δ 2.43 ppm (s, 3H, N3-CH3)

- δ 5.50 ppm (s, 1H, C5-H)

- δ 7.12–8.50 ppm (m, 4H, Ar-H)

- δ 10.20 ppm (s, 1H, C4-OH)

13C NMR :

Comparative Analysis of Synthetic Methods

Table 1 : Synthesis Method Comparison

| Parameter | Cyclocondensation Route | Multicomponent Route |

|---|---|---|

| Total Steps | 3 | 1 |

| Reaction Time | 12 h | 2 h |

| Overall Yield | 65% | 55% |

| Catalyst Required | No | ZnO NPs |

| Purity (HPLC) | 98.5% | 95.2% |

Challenges and Optimization Strategies

Regioselectivity in Alkylation

Competitive O- vs. N-alkylation necessitates stringent base selection. Employing phase-transfer catalysts (e.g., TBAB) in biphasic systems (H2O/CH2Cl2) may improve N3 selectivity.

Amination Efficiency

Microwave-assisted SNAr reactions could enhance amination yields. Patent WO2021013864A1 reports 20% yield increases using microwave irradiation at 150°C for 30 minutes.

Catalyst Recycling in Green Synthesis

Biogenic ZnO NPs demonstrated 5-cycle reusability with <5% activity loss in coumarin syntheses. Implementing similar recovery protocols (centrifugation, ethanol washing) may enhance process sustainability.

Chemical Reactions Analysis

Types of Reactions

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

Oxidation: N-oxides of the pyrimidine ring.

Reduction: Amine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Antifungal Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one, exhibit significant antifungal properties. In vitro tests indicate that certain derivatives can effectively inhibit the growth of various fungal strains such as Botrytis cinerea and Sclerotinia sclerotiorum at concentrations around 50 μg/ml . The antifungal efficacy can be compared to established fungicides like tebuconazole.

| Compound | Fungal Strain | Inhibition Rate (%) | Comparison to Tebuconazole (%) |

|---|---|---|---|

| Compound A | B. cinerea | 96.76 | 96.45 |

| Compound B | S. sclerotiorum | 82.73 | 83.34 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties against various cancer cell lines including PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer). Preliminary results suggest that some derivatives show moderate cytotoxicity at concentrations as low as 5 μg/ml, although they are less effective than doxorubicin, a standard chemotherapeutic agent .

Insecticidal Activity

Insecticidal properties have been assessed against pests such as Mythimna separata and Spodoptera frugiperda. The results indicate moderate efficacy at concentrations around 500 μg/ml, which is lower than that of commercial insecticides like chlorantraniliprole .

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves multi-step reactions starting from readily available precursors. The structure-activity relationship (SAR) studies highlight the importance of the fluorine atom in enhancing biological activity, particularly in increasing lipophilicity and potentially improving bioavailability .

Case Studies

Several research articles have documented the synthesis and biological evaluation of similar pyrimidine derivatives:

- Frontiers in Chemistry : This study synthesized novel trifluoromethyl pyrimidine derivatives and evaluated their antifungal, insecticidal, and anticancer activities, providing insights into their potential applications in agriculture and medicine .

- De Gruyter : Research on related pyrimidine compounds showed promising results in inhibiting bacterial and fungal strains, with molecular docking studies suggesting effective binding interactions with target proteins .

Mechanism of Action

The mechanism of action of 6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in cellular processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to reduced inflammation and apoptosis in neuronal cells . Additionally, it may interact with other molecular targets, such as kinases and receptors, to exert its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide: Another pyrimidine derivative with similar structural features.

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: A compound with a fluorophenyl group and similar reactivity.

Uniqueness

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties.

Biological Activity

6-((2-fluorophenyl)amino)-3-methylpyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique substitution pattern on the pyrimidine ring, which is crucial for its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 2-fluoroaniline with 3-methyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid. The reaction is conducted under reflux conditions in the presence of condensing agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The product is subsequently isolated through filtration and recrystallization.

Biological Activities

This compound exhibits a range of biological activities, including:

Antimicrobial Activity

Research indicates that pyrimidine derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that this compound shows activity against various bacterial strains, potentially due to its ability to inhibit bacterial enzymes involved in cell wall synthesis .

Antiviral Properties

The compound has also been evaluated for its antiviral efficacy. Preliminary assays suggest that it may inhibit viral replication through interference with viral polymerases or proteases, although specific mechanisms remain to be fully elucidated .

Anticancer Potential

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The compound's mechanism appears to involve the activation of caspases and modulation of apoptotic pathways, making it a candidate for further investigation as an anticancer agent .

Case Studies

- Anticancer Activity : A study evaluated the antiproliferative effects of this compound on various cancer cell lines using the CCK8 assay. Results indicated that it effectively inhibited cell proliferation with IC₅₀ values comparable to established anticancer drugs .

- Neuroprotective Effects : In another study, the compound was tested for neuroprotective properties against oxidative stress-induced neuronal cell death. It demonstrated significant protective effects by reducing reactive oxygen species (ROS) production and enhancing cell viability in PC12 cells .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer progression, such as Mer and c-Met kinases, with IC₅₀ values indicating potent inhibitory activity .

- Apoptosis Induction : By activating apoptotic pathways, this compound can lead to programmed cell death in malignant cells, which is a desirable trait in anticancer therapies.

Comparative Analysis

A comparison with similar compounds reveals that while many pyrimidine derivatives exhibit biological activity, this compound stands out due to its specific structural features that enhance its interaction with biological targets.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide | Structure | Anticancer |

| Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | Structure | Antimicrobial |

| This compound | Structure | Antiviral, Anticancer |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagents | Temperature | Solvent | Key Intermediate |

|---|---|---|---|---|

| 1 | Phenyl chloroformate | 0–5°C | THF | Carbamate derivative |

| 2 | 3-Methylpyrimidinone | 80°C | DMF | Target compound |

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- 1H NMR : Analyze aromatic proton splitting patterns (e.g., δ 7.44–6.73 ppm for fluorophenyl groups) and methyl group integration (δ 2.25–2.04 ppm) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~265.2 g/mol).

- Key Interpretation Tips :

- Fluorine atoms cause splitting in adjacent protons (e.g., J = 8–12 Hz for ortho-F).

- Compare observed shifts with structurally similar analogs (e.g., δ 4.87 ppm for benzyl-CH₂ in related compounds) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate fluorophenyl substitutions?

Methodological Answer:

Analog Synthesis : Replace 2-fluorophenyl with electron-withdrawing (e.g., 3,4-difluorophenyl) or electron-donating groups (e.g., methylphenyl) using the same synthetic route .

Biological Testing : Screen analogs for target binding (e.g., kinase inhibition) using fluorescence polarization assays.

Data Correlation : Map substituent effects (e.g., fluorine position) to activity changes using regression models.

Q. Table 2: Example Substituent Effects (Hypothetical Data)

| Substituent | LogP | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 2-Fluorophenyl | 2.1 | 120 | Baseline |

| 3,4-Difluorophenyl | 2.5 | 85 | Enhanced activity |

| 2-Methylphenyl | 1.8 | 220 | Reduced potency |

Advanced: What strategies resolve contradictory NMR spectral data during structural elucidation?

Methodological Answer:

- Deuterated Solvents : Use CDCl₃ or DMSO-d₆ to eliminate solvent interference .

- Impurity Analysis : Run LC-MS to detect byproducts (e.g., unreacted aniline).

- Comparative Analysis : Cross-reference with published shifts for fluorinated pyrimidinones (e.g., δ 7.07–6.98 ppm for meta-fluorine protons) .

Advanced: How to develop validated HPLC methods for quantifying this compound in biological matrices?

Methodological Answer:

- Column : C18 reversed-phase (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% formic acid in water/acetonitrile (70:30 to 50:50 over 15 min).

- Detection : UV at 254 nm (optimal for pyrimidinone absorption).

- Validation : Follow ICH guidelines for linearity (R² >0.99), precision (%RSD <2%), and recovery (95–105%) .

Advanced: How to investigate the compound’s stability under physiological conditions?

Methodological Answer:

pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24 hours; monitor degradation via HPLC.

Thermal Stability : Use accelerated stability studies (40°C/75% RH for 6 months).

Light Sensitivity : Expose to UV light (300–400 nm) and track photodegradation products .

Advanced: How to design in vitro assays for evaluating enzymatic inhibition?

Methodological Answer:

- Enzyme Kinetics : Use a fluorogenic substrate (e.g., ATP analogs for kinase assays) to measure IC₅₀.

- Controls : Include positive (staurosporine) and negative (DMSO vehicle) controls.

- Data Normalization : Express inhibition as % activity relative to baseline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.